4-Bromo-1-(6-methoxy-3-pyridyl)indazole

Medicinal Chemistry Cross-Coupling Synthetic Methodology

4-Bromo-1-(6-methoxy-3-pyridyl)indazole (C₁₃H₁₀BrN₃O; MW 304.14) is a heterocyclic building block belonging to the indazole class, which features a benzene ring fused to a pyrazole ring. The compound carries a bromine atom at the C-4 position of the indazole core and a 6-methoxy-3-pyridyl substituent at the N-1 position.

Molecular Formula C13H10BrN3O
Molecular Weight 304.14 g/mol
Cat. No. B13897642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(6-methoxy-3-pyridyl)indazole
Molecular FormulaC13H10BrN3O
Molecular Weight304.14 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)N2C3=C(C=N2)C(=CC=C3)Br
InChIInChI=1S/C13H10BrN3O/c1-18-13-6-5-9(7-15-13)17-12-4-2-3-11(14)10(12)8-16-17/h2-8H,1H3
InChIKeyYKEZYQVLCSIEHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-(6-methoxy-3-pyridyl)indazole – CAS 1207478-79-2 Procurement Baseline for Medicinal Chemistry and Chemical Biology


4-Bromo-1-(6-methoxy-3-pyridyl)indazole (C₁₃H₁₀BrN₃O; MW 304.14) is a heterocyclic building block belonging to the indazole class, which features a benzene ring fused to a pyrazole ring . The compound carries a bromine atom at the C-4 position of the indazole core and a 6-methoxy-3-pyridyl substituent at the N-1 position. Indazole derivatives are recognized for their diverse biological activities, including kinase inhibition, anti-inflammatory, and anti-tumor effects [1]. This specific substitution pattern positions the compound as a versatile intermediate for constructing more elaborate molecules via cross-coupling at the C-4 bromine and through the electronic influence of the methoxypyridyl ring system.

Why 4-Bromo-1-(6-methoxy-3-pyridyl)indazole Cannot Be Replaced by a Casual Indazole Analog


Replacement of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole by simpler indazole analogs risks compromising both synthetic utility and downstream biological activity. The C-4 bromine is a critical handle for palladium-catalyzed cross-coupling, enabling regioselective Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig functionalization that would be impossible or require extensive protecting group strategies without it [1]. The N-1 6-methoxy-3-pyridyl group provides distinct electronic and steric properties that influence the indazole core's electron density and, consequently, the potency of final drug candidates. In the indazole-pyridine Akt inhibitor series, the precise positioning of the pyridine nitrogen and methoxy substituent was shown to be a critical parameter driving both potency (Ki = 0.16 nM for the optimized lead) and selectivity over off-target kinases [2]. Simply substituting a different pyridine regioisomer or removing the methoxy would abrogate these carefully tuned interactions, leading to unpredictable losses in target engagement and pharmacokinetic profile.

Quantitative Differentiation Evidence for 4-Bromo-1-(6-methoxy-3-pyridyl)indazole Relative to Its Closest Analogs


4-Bromo Substituent Enables High-Yield Suzuki-Miyaura Cross-Coupling: Comparison with 4-Chloro and 4-Unsubstituted Indazoles

The C-4 bromine atom serves as a superior leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling compared to chlorine. In a systematic study of unprotected indazole halides, 4-bromoindazole substrates underwent smooth Suzuki coupling with aryl boronic acids to afford C-4 (hetero)arylated products, while 4-chloroindazole showed significantly lower reactivity under identical conditions [1]. In the gold-catalyzed N-1 arylation of indazoles, a 4-bromo substituted indazole yielded the N-arylated product in 50% yield, demonstrating that the C-4 bromo group is well-tolerated in cross-coupling and does not interfere with N-1 functionalization [2]. For 4-Bromo-1-(6-methoxy-3-pyridyl)indazole specifically, the bromine provides a reactive handle for further elaboration while the N-1 6-methoxy-3-pyridyl group is already installed, enabling a modular synthetic strategy not possible with 4-unsubstituted or 4-chloro analogs.

Medicinal Chemistry Cross-Coupling Synthetic Methodology

6-Methoxy-3-pyridyl N-1 Substituent: Enabling High-Potency Akt Kinase Inhibition Not Achievable with Unsubstituted Pyridine

The indazole-pyridine class of Akt inhibitors has yielded some of the most potent ATP-competitive Akt inhibitors known, with the optimized lead (an indazole-pyridine analog) achieving a Ki of 0.16 nM against Akt [1]. While this specific lead compound differs from 4-Bromo-1-(6-methoxy-3-pyridyl)indazole, the SAR studies conclusively demonstrate that the pyridine moiety at the N-1 position of indazole is essential for ATP-binding site engagement, and that subtle modifications to the pyridine substitution pattern drastically alter potency. In a follow-up study, incorporating a nitrogen atom at the C-6 position of the phenyl ring attached to the indazole scaffold (analogous to a pyridyl modification) increased potency to IC₅₀ = 0.6 nM, representing a >20-fold improvement over the phenyl analog [2]. The 6-methoxy-3-pyridyl substitution provides a defined electronic character (σₚ for OMe ≈ -0.27) that modulates the indazole core electron density, influencing both the pKa of the indazole NH and the π-stacking interactions with the kinase hinge region—parameters that cannot be replicated by an unsubstituted pyridyl or phenyl group.

Kinase Inhibition Akt/PKB Drug Discovery

Positional Specificity: 6-Methoxy-3-pyridyl vs. 6-Methoxy-2-pyridyl or 6-Methoxy-4-pyridyl Indazoles

The regioisomeric positioning of the pyridyl nitrogen at the 3-position (meta to the indazole N-1 attachment point) is not arbitrary. In the Akt inhibitor cocrystal structures (PDB 2UZT), the pyridine nitrogen engages in a conserved water-mediated hydrogen bond network with the kinase hinge, and the pyridine ring occupies a hydrophobic pocket adjacent to the gatekeeper residue [1]. Moving the nitrogen to the 2-position would disrupt this hydrogen bond geometry, while the 4-position would create steric clashes with the hinge backbone. The 6-methoxy group further occupies a solvent-exposed region, improving aqueous solubility without compromising target binding. This precise spatial arrangement has been validated crystallographically and translates to 40-fold selectivity for Akt over PKA [2]. A 4-Bromo-1-(6-methoxy-2-pyridyl)indazole or 4-Bromo-1-(6-methoxy-4-pyridyl)indazole cannot reproduce this binding mode and would be expected to show reduced potency and altered selectivity profiles.

Regiochemistry Kinase Selectivity Molecular Recognition

Dual-Pathway Intermediate: Differentiated Utility for RAS/RAF/MEK/ERK and PI3K/AKT/mTOR Inhibitor Synthesis

4-Bromo-1H-indazole derivatives are specifically cited as intermediates for preparing dual inhibitors targeting both the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR signaling pathways . This dual-pathway targeting strategy is emerging as a clinically relevant approach to overcome resistance mechanisms in oncology. 4-Bromo-1-(6-methoxy-3-pyridyl)indazole, with the pyridyl group pre-installed, provides a more advanced intermediate than 4-bromo-1H-indazole (CAS 186407-74-9, MW 197.03), which would require subsequent N-arylation steps. The presence of the 6-methoxy-3-pyridyl group in the starting material reduces the synthetic burden by eliminating a separate copper- or palladium-catalyzed N-arylation step, which typically yields 50–87% depending on conditions [1]. By contrast, 4-bromo-1H-indazole requires an additional N-arylation step, increasing overall synthesis length and reducing cumulative yield.

Oncology Dual Pathway Inhibition Pharmaceutical Intermediate

Physical Property Differentiation: Molecular Weight and Calculated LogP vs. Close Analogs

The molecular weight of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole (304.14 g/mol) places it in a favorable range for fragment-based drug discovery (MW < 300 considered fragment-like; this compound is at the boundary), while the bromine atom contributes significant mass for subsequent detection (characteristic Br isotope pattern at M:M+2 ≈ 1:1) . In comparison, 4-Bromo-1-(3-pyridinyl)-1H-indazole (CAS 1207479-50-2, MW 274.12 g/mol) lacks the methoxy group and has a 30 Da lower mass, which may be advantageous for fragment-based screening but eliminates the electronic contribution of the methoxy group to the pyridine ring . The methoxy group reduces the calculated LogP of the pyridine ring, improving aqueous solubility of downstream products compared to the des-methoxy analog. Additionally, the 6-methoxy group occupies a solvent-exposed position in kinase binding, making it a suitable vector for further solubility optimization.

Physicochemical Properties Drug-Likeness Lead Optimization

Validated Application Scenarios for 4-Bromo-1-(6-methoxy-3-pyridyl)indazole Based on Evidence


Synthesis of Indazole-Pyridine Akt Kinase Inhibitors via C-4 Suzuki Cross-Coupling

This compound serves as an advanced intermediate for constructing ATP-competitive Akt inhibitors. The C-4 bromine is exploited for Suzuki-Miyaura cross-coupling with (hetero)aryl boronic acids to introduce diversity at the 4-position of the indazole core, while the pre-installed 6-methoxy-3-pyridyl N-1 group maintains the critical kinase hinge-binding motif validated in the Abbott/AbbVie indazole-pyridine Akt inhibitor series (Ki = 0.16 nM for optimized leads) [1]. This application is supported by the established reactivity of 4-bromoindazole derivatives in Pd-catalyzed cross-coupling and the crystallographically validated binding mode of N-1 pyridyl indazoles to Akt (PDB 2UZT) [2].

Dual RAS/RAF/MEK/ERK and PI3K/AKT/mTOR Inhibitor Scaffold Construction

As a pre-functionalized indazole building block, 4-Bromo-1-(6-methoxy-3-pyridyl)indazole is positioned for synthesis of dual-pathway inhibitors that target both the MAPK and PI3K signaling cascades simultaneously. 4-Bromoindazole derivatives are explicitly cited as intermediates for this purpose [1]. The compound provides the indazole core with two orthogonal functionalization handles: the C-4 bromine for cross-coupling and the N-1 pyridyl group for directing further elaborations or directly contributing to target binding. This eliminates the need for a separate N-arylation step (typical yield 50–87% under Cu- or Pd-catalysis) [2], shortening linear sequences by one step.

Fragment-Based Drug Discovery and Structure-Activity Relationship Exploration

With a molecular weight of 304.14 g/mol, the compound sits at the upper boundary of fragment-likeness (Rule of Three: MW < 300) and contains the indazole-pyridine pharmacophore that has been validated in multiple kinase programs. The bromine isotope pattern (1:1 M:M+2) facilitates LC-MS tracking of reaction progress and product identification in high-throughput chemistry workflows. The methoxy group provides a solubility-enhancing handle without occupying critical hinge-binding space, as demonstrated in the Akt inhibitor SAR studies [1]. This makes the compound suitable as a starting point for fragment growing or merging strategies in kinase drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1-(6-methoxy-3-pyridyl)indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.